2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXWMSQWAFAZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 2-hydroxyaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxyaniline+Trichloroacetyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically stirred and maintained at a specific temperature to ensure complete reaction. After the reaction, the product is purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in various chemical reactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
The conformation of the N–H bond in aromatic acetamides is highly sensitive to substituent position and electronic effects. Key comparisons include:
- 2,2,2-Trichloro-N-(2-methylphenyl)acetamide (2MPTCA) : The N–H bond adopts a syn conformation relative to the 2-methyl group, stabilized by steric and electronic interactions. This is analogous to the syn orientation observed in 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide (25DMPTCA) .
- 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide : The N–H bond is syn to the 3-methyl group, contrasting with the anti conformation in its trichloro counterpart, 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide. This suggests that increased halogenation (dichloro vs. trichloro) alters steric demands, favoring different conformations .
- 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide (3NPTCA) : The N–H bond is anti to the meta-nitro group, a trend also seen in nitro-substituted dichloroacetamides. The electron-withdrawing nitro group likely stabilizes this conformation through resonance effects .
Table 1: Conformational Trends in Selected Acetamides
Hydrogen Bonding and Crystal Packing
The hydroxyl group in this compound facilitates distinct intermolecular interactions compared to methyl- or nitro-substituted analogs:
- Hydroxyl-containing analogs : The ortho-OH group forms intramolecular O–H⋯O=C hydrogen bonds, reducing molecular flexibility. Intermolecular N–H⋯O and O–H⋯Cl interactions further stabilize crystal lattices, as seen in related hydroxyphenyl acetamides .
- Methyl-substituted analogs: Compounds like 25DMPTCA lack strong H-bond donors, relying instead on weaker N–H⋯O and C–H⋯Cl interactions to form chains or layers .
- Nitro-substituted analogs : The nitro group participates in N–H⋯O and C–H⋯O bonds, creating extended networks. For example, in 3NPTCA, N–H⋯O bonds link molecules into chains parallel to the crystallographic b-axis .
Table 2: Hydrogen Bonding Patterns
| Compound | Intermolecular Interactions | Crystal Packing Motif | Reference |
|---|---|---|---|
| This compound | N–H⋯O, O–H⋯O, O–H⋯Cl | Layered sheets | |
| 25DMPTCA | N–H⋯O, C–H⋯Cl | Infinite chains | |
| 3NPTCA | N–H⋯O, C–H⋯O | Parallel chains |
Geometric and Electronic Parameters
Key bond lengths and angles highlight the influence of substituents:
- C=O Bond Length : Ranges from 1.21–1.23 Å across trichloroacetamides, consistent with resonance delocalization .
- Cl–C–Cl Angles : In trichloromethyl groups, angles average 109–111°, reflecting tetrahedral distortion due to steric bulk .
- Dihedral Angles : The angle between the acetamide group and aromatic ring varies with substituent bulk. For example:
Biological Activity
2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide, with the molecular formula C₈H₆Cl₃NO₂ and CAS number 23144-40-3, is a chlorinated phenolic compound that has attracted attention for its potential biological activities. This compound is characterized by its unique structure, which includes three chlorine atoms and a hydroxyl group on the aromatic ring. Its biological activity has been studied in various contexts, particularly focusing on anti-inflammatory and antioxidant properties.
The synthesis of this compound typically involves the reaction of 2-hydroxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through acylation, leading to the formation of the desired amide product. Optimization of conditions such as temperature and solvent can enhance yield and purity.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
In a study involving animal models of acute kidney injury (AKI), the compound demonstrated protective effects against glycerol-induced renal damage. The administration of 50 mg/kg of the compound resulted in decreased levels of serum urea and creatinine, indicating improved renal function. Histological studies revealed that treatment with this compound preserved renal tubular structure and reduced inflammation .
Antioxidant Activity
The structural similarity of this compound to other phenolic compounds suggests potential antioxidant properties. These properties may arise from the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems. However, further studies are required to elucidate these effects fully.
The mechanism through which this compound exerts its biological activity may involve several pathways:
- Enzyme Inhibition : The compound may interact with active sites of COX enzymes through hydrogen bonding and hydrophobic interactions.
- Gene Regulation : Treatment with this compound has been associated with down-regulation of inflammatory markers such as inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NFκB), alongside up-regulation of protective genes like heme oxygenase-1 (HO-1) .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2,2-Trichloro-N-(2-methylphenyl)acetamide | Similar trichloromethyl group | Potentially different biological activity |
| Triclacetamol | Trichloroacetyl derivative of paracetamol | Known weak cyclooxygenase inhibitor |
| 4-Chloro-N-(2-hydroxyphenyl)acetamide | Chlorinated phenolic compound | Lacks multiple chlorination; different activity profile |
The distinct chlorination pattern and hydroxyl substitution on the aromatic ring confer unique biological activities to this compound compared to these analogues.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide, and what methodological considerations are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between 2-hydroxyphenylamine and trichloroacetyl chloride under controlled conditions. Key steps include maintaining anhydrous environments (e.g., using dry solvents like dichloromethane) and optimizing stoichiometric ratios to avoid side products. Purification via recrystallization (e.g., using ethanol/water mixtures) is essential to achieve >95% purity. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate validation .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : H and C NMR identify functional groups (e.g., the acetamide proton at δ ~2.1 ppm and hydroxyl proton at δ ~9.8 ppm). Infrared (IR) spectroscopy confirms C=O stretching (~1680 cm) and O–H bonds (~3200 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, the C–Cl bond in trichloromethyl groups is ~1.76 Å, while the acetamide C=O bond is ~1.22 Å. Crystal packing often shows intermolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the lattice .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperature (25–60°C) reveal decomposition above 100°C or in strongly alkaline conditions. Storage recommendations include desiccated environments at 4°C to prevent hydrolysis of the trichloromethyl group .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., hydroxyl vs. nitro groups) influence the compound’s electronic structure and reactivity?
- Methodological Answer : Computational methods like density functional theory (DFT) reveal electron-withdrawing groups (e.g., –NO) reduce electron density on the acetamide moiety, altering reaction pathways. Comparative studies using Hirshfeld surface analysis show substituents modulate hydrogen-bonding networks and molecular electrostatic potentials. For example, hydroxyl groups enhance intermolecular interactions, whereas nitro groups increase electrophilicity at the carbonyl carbon .
Q. What strategies resolve contradictions in reported crystallographic data, such as variations in hydrogen-bonding patterns?
- Methodological Answer : Discrepancies arise from polymorphism or solvent inclusion during crystallization. To address this:
- Perform SCXRD under identical conditions (e.g., solvent: methanol, temperature: 25°C).
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of H···Cl contacts: ~12% vs. O···H: ~25%).
- Compare with theoretical models (DFT-optimized geometries) to validate experimental data .
Q. How can computational methods predict the compound’s reactivity in novel chemical reactions (e.g., nucleophilic substitution)?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16) map transition states and activation energies. For trichloromethyl groups, leaving-group ability (Cl) is influenced by solvent polarity.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in acetonitrile) to predict regioselectivity in substitution reactions.
- Data Integration : Combine computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) to refine models .
Key Research Challenges
- Data Contradictions : Discrepancies in hydrogen-bonding patterns between crystallographic studies require multi-technique validation (e.g., SCXRD + DFT) .
- Reaction Design : Balancing trichloromethyl reactivity (steric hindrance vs. electronic effects) demands iterative computational-experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
